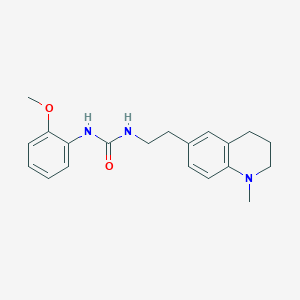
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a thiolane ring with a benzylamino group and a dioxo functionality, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol typically involves the stereoselective formation of the thiolane ring followed by the introduction of the benzylamino group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo functionality can be reduced to hydroxyl groups.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .
Scientific Research Applications
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the thiolane ring provides structural stability. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(methylamino)-1,1-dioxothiolan-3-ol: Similar structure but with a methylamino group instead of a benzylamino group.
(3S,4S)-4-(ethylamino)-1,1-dioxothiolan-3-ol: Similar structure but with an ethylamino group.
Uniqueness
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is unique due to the presence of the benzylamino group, which provides additional steric and electronic effects compared to its methyl and ethyl analogs. This uniqueness makes it particularly useful in applications requiring specific molecular interactions .
Properties
IUPAC Name |
(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQMGNGSKQAGF-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2692266.png)
![2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2692267.png)


![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2692270.png)


![3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2692280.png)
![N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)
![N'-(5-CHLORO-2-METHYLPHENYL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE](/img/structure/B2692282.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2692285.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

